molecular formula C11H21N5S B166598 Dimethametryn CAS No. 22936-75-0

Dimethametryn

Cat. No.: B166598
CAS No.: 22936-75-0
M. Wt: 255.39 g/mol
InChI Key: IKYICRRUVNIHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethametryn is a member of 1,3,5-triazines . It is also known by other synonyms such as this compound, Dimethametorin, Dimethametryne, and Belclene 310 .


Molecular Structure Analysis

The molecular formula of this compound is C11H21N5S . The IUPAC name is 4-N-ethyl-2-N-(3-methylbutan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine . The molecular weight is 255.39 g/mol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 255.39 g/mol . It has a moderate aqueous solubility and, based on its chemical properties, it is only slightly mobile and would not be expected to leach to groundwater .

Scientific Research Applications

Weed Management in Agriculture

Dimethametryn has been studied for its effectiveness in weed management in various agricultural contexts. In Nigeria, it was found that this compound, when used in combination with other herbicides, provided efficient weed control in sugarcane intercropped with arable crops such as soybean and sesame (Ndarubu, Busari, & Misari, 2000). Additionally, this compound's behavior in water of flooded rice fields was monitored, showing its environmental impact and behavior in different agricultural settings (Phong et al., 2010).

Impact on Plant Growth and Photosynthesis

Research has also focused on the differential impact of this compound on the growth and photosynthesis of various plants, including rice cultivars and barnyardgrass. It was noted that this compound exhibited greater phytotoxicity compared to similar herbicides, affecting the photosynthesis and growth of these plants (Matsumoto, Chinawong, & Ishizuka, 1987).

Electrochemical Analysis

This compound has been the subject of electrochemical studies, such as its reduction on mercury electrodes. This research provides insights into the chemical properties and reactions of this compound under various conditions (Higuera et al., 2002).

Biodegradation Studies

The biodegradation of this compound has been investigated, revealing how certain bacterial strains can break down this herbicide. This research is crucial for understanding how this compound and similar compounds can be processed in the environment (Fujii et al., 2007).

Environmental and Health Assessments

Studies have also been conducted on the chronic toxicity of this compound, particularly its effects on the postembryonic development of amphibians. These studies are important for assessing the environmental and health impacts of this herbicide (Saka, Tada, & Kamata, 2018).

Analytical Methods for Detection

Research has also focused on developing analytical methods for detecting this compound in various samples, such as food and water, which is vital for monitoring and ensuring safety standards (Ni, Wang, & Kokot, 2009).

Safety and Hazards

Dimethametryn is moderately toxic by ingestion and skin contact . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Target of Action

Dimethametryn is a type of herbicide that primarily targets broad-leaved weeds and grasses in rice and other crops . It belongs to the class of triazine herbicides .

Mode of Action

The mode of action of this compound involves inhibiting electron transport during photosynthesis . This inhibition disrupts the energy production of the plant cells, leading to their death .

Biochemical Pathways

This compound affects the photosynthesis pathway in plants. By inhibiting electron transport, it disrupts the conversion of light energy into chemical energy, which is crucial for the growth and survival of plants .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It tends to persist in soil systems and may also persist in aqueous systems . The metabolism of this compound in animals proceeds mainly via N-dealkylation, S-oxidation, and conjugation with reduced glutathione, side-chain hydroxylation, and via conjugation .

Result of Action

The result of this compound’s action is the death of the targeted weeds and grasses. By disrupting their photosynthesis process, it prevents these plants from producing the energy they need to grow and survive .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Its persistence in soil and water systems suggests that it can remain effective in these environments for extended periods . Its moderate aqueous solubility and slight mobility mean that its distribution and therefore its efficacy can be influenced by factors such as rainfall and soil type .

Properties

IUPAC Name

4-N-ethyl-2-N-(3-methylbutan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5S/c1-6-12-9-14-10(13-8(4)7(2)3)16-11(15-9)17-5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYICRRUVNIHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)SC)NC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041873
Record name Dimethametryn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22936-75-0
Record name Dimethametryn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22936-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethametryn [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022936750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethametryn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethametryn
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHAMETRYN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044DE9GA31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethametryn
Reactant of Route 2
Reactant of Route 2
Dimethametryn
Reactant of Route 3
Reactant of Route 3
Dimethametryn
Reactant of Route 4
Reactant of Route 4
Dimethametryn
Reactant of Route 5
Reactant of Route 5
Dimethametryn
Reactant of Route 6
Reactant of Route 6
Dimethametryn
Customer
Q & A

Q1: What is the primary mechanism of action of dimethametryn?

A1: this compound acts by inhibiting photosynthesis. [, ] It interferes with the photosynthetic electron transport chain, ultimately hindering the plant's ability to produce energy. []

Q2: How does the inhibition of photosynthesis manifest as phytotoxicity in plants?

A2: The inhibition of photosynthesis disrupts energy production, leading to stunted growth, chlorosis (yellowing of leaves), and eventual plant death. []

Q3: Are there differences in the phytotoxic effects of this compound and simetryn?

A3: Yes, this compound generally exhibits greater phytotoxicity compared to simetryn. This difference is attributed, in part, to this compound's slower metabolic rate in certain plant species. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H22N4S, and its molecular weight is 258.4 g/mol. []

Q5: How does the presence of organic matter in sediment affect the adsorption of this compound?

A5: Organic matter in sediment significantly influences the adsorption-desorption characteristics of this compound. The hysteresis observed in the adsorption-desorption phenomena suggests a strong interaction between the herbicide and organic matter. []

Q6: How does the structure of this compound contribute to its herbicidal activity compared to simetryn?

A6: The presence of a 1,2-dimethylpropyl group in this compound, instead of an ethyl group in simetryn, influences its absorption, translocation, and metabolism in plants. This structural difference contributes to its generally higher phytotoxicity. [, , ]

Q7: Are there specific formulation strategies for this compound to enhance its efficacy?

A7: While specific formulation strategies are not extensively discussed in the provided research, the studies mention the use of granular formulations (GR) containing this compound, often in combination with other herbicides. [, , ] These formulations aim to provide controlled release and improve herbicide efficacy.

Q8: What information is available regarding the SHE regulations surrounding this compound?

A8: The provided research primarily focuses on the scientific aspects of this compound. Specific SHE regulations and compliance requirements are not discussed in detail.

Q9: How is this compound absorbed, translocated, and metabolized in rice plants?

A9: Studies using 14C-labeled this compound revealed that rice plants absorb the herbicide through their roots. [] Translocation to shoots occurs, but at a slower rate compared to simetryn. [] Metabolism of this compound in rice involves the formation of various degradation products, including dealkylated and hydroxylated derivatives. []

Q10: What are the known toxicological effects of this compound on non-target organisms?

A11: While the provided research primarily focuses on this compound's herbicidal activity, one study investigates its impact on the tadpoles of Japanese Tree Frogs (Hyla japonica). [] The study found that while the LC50 values for the tested pesticides, including this compound, were relatively high, further research is needed to assess potential long-term ecological effects. []

Q11: How does this compound behave in the environment, and what are its degradation pathways?

A12: Studies show that this compound can persist in sediment, with its adsorption-desorption characteristics influenced by the presence of organic matter. [] Biodegradation of this compound has been observed in specific bacterial strains like Rhodococcus sp. FJ1117YT. [] This strain degrades this compound via a pathway involving the progressive oxidation and hydrolysis of the methylthio group, leading to the formation of methylsulfinyl, methylsulfonyl, and hydroxy analogues. []

Q12: What are the potential environmental concerns associated with this compound use in rice paddy fields?

A13: One study examined this compound concentrations in river water near rice paddy fields and found detectable levels, though diluted, in Lake Kasumigaura. [] This raises concerns about the potential impact on non-target aquatic organisms, especially algae, which showed varying sensitivities to rice herbicides including this compound. []

Q13: What analytical techniques are commonly employed for the detection and quantification of this compound in environmental and food samples?

A13: Several analytical methods have been developed for this compound analysis. These include:

  • Gas chromatography-mass spectrometry (GC-MS): This technique is widely used for the identification and quantification of this compound in various matrices, including food samples like sugar and soil. [, , ]
  • High-performance liquid chromatography (HPLC): HPLC, often coupled with a diode array detector (DAD), provides an alternative method for analyzing this compound residues in water samples. []
  • Surface-assisted laser desorption/ionization mass spectrometry (SALDI-MS): This technique, using FeNi magnetic alloy nanoparticles, has shown promise for the sensitive detection of this compound in complex matrices like human serum. []

Q14: Are there alternative weed control strategies or substitute herbicides for this compound in rice production?

A15: Research highlights the importance of integrated weed management strategies to reduce reliance on chemical herbicides and manage herbicide resistance. [] Some alternative approaches include:

  • Cultural practices: Optimizing planting time, water management, and crop rotation can suppress weed growth. []

Q15: What research tools and resources are available for studying this compound and similar herbicides?

A15: Researchers utilize various tools and resources to study this compound and its impacts:

  • Computational Chemistry: Molecular modeling and QSAR studies can predict the activity and environmental fate of this compound and guide the development of novel herbicides. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.